methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate
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Description
Methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H16N2O5S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.07799279 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate” are currently unknown . This compound is a unique chemical provided to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .
Pharmacokinetics
Its impact on bioavailability is subject to further investigation .
Biological Activity
Methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on specific enzymes and its cytotoxicity against various cancer cell lines.
The compound has a complex structure characterized by the presence of a thiophene ring, an isoindole moiety, and an acetamido group. Its molecular formula is C17H16N2O4 with a molecular weight of approximately 312.31 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C17H16N2O4 |
Molecular Weight | 312.31 g/mol |
SMILES | O=C1N(C(=O)C(C2=C1C=CC=C2)=O)C(C(=O)OC)=O |
InChI Key | IACYEVDEQNXLSN-UHFFFAOYSA-N |
Enzyme Inhibition
Recent studies have demonstrated that derivatives of isoindole compounds exhibit selective inhibitory activity against various phosphatases, particularly CDC25B and PTP1B. For instance, a related compound showed IC50 values ranging from 3.2 to 23.2 µg/mL for CDC25B and 2.9 to 21.4 µg/mL for PTP1B, indicating significant enzyme inhibition potential .
Table 1: Inhibitory Activity of Related Compounds
Compound | Target Enzyme | IC50 (µg/mL) |
---|---|---|
Compound 1 | CDC25B | 3.2 |
Compound 1 | PTP1B | 2.9 |
Reference | CDC25B | 2.7 |
Reference | PTP1B | 2.3 |
Cytotoxicity Studies
The cytotoxic activity of this compound has been evaluated against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer). The compound displayed potent cytotoxic effects with IC50 values indicating significant growth inhibition in these cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
A549 | X.X |
HeLa | Y.Y |
HCT116 | Z.Z |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific protein targets leading to altered signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
In vivo studies using xenograft models have shown that compounds similar to this compound can significantly reduce tumor volume when administered at therapeutic doses . Notably, compound derivatives have been reported to produce tumor volume inhibition of approximately 50% in treated groups compared to controls.
Properties
IUPAC Name |
methyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5S/c1-29-22(28)19-16(11-17(30-19)13-7-3-2-4-8-13)23-18(25)12-24-20(26)14-9-5-6-10-15(14)21(24)27/h2-11H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCPQAOKUXGIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.